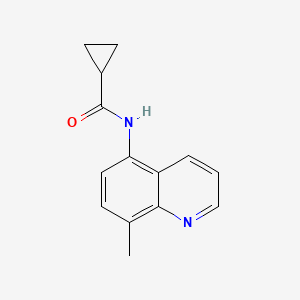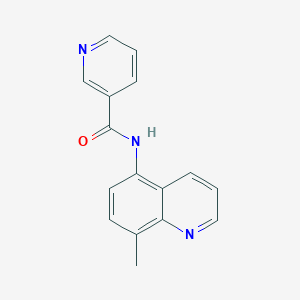
N-(8-methylquinolin-5-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(8-methylquinolin-5-yl)cyclopropanecarboxamide, also known as MQCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MQCA is a cyclopropane derivative that has been synthesized using various methods.
科学研究应用
N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has been investigated for its potential as an anticancer agent. Studies have shown that N-(8-methylquinolin-5-yl)cyclopropanecarboxamide can inhibit the growth of cancer cells by inducing apoptosis. N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has also been studied for its potential as an anti-inflammatory agent. In material science, N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has been used as a building block for the synthesis of various materials, including polymers and dendrimers. In analytical chemistry, N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has been used as a probe for the detection of various analytes.
作用机制
The mechanism of action of N-(8-methylquinolin-5-yl)cyclopropanecarboxamide is not fully understood. However, studies have shown that N-(8-methylquinolin-5-yl)cyclopropanecarboxamide can inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(8-methylquinolin-5-yl)cyclopropanecarboxamide can inhibit the growth of cancer cells by inducing apoptosis. N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has been shown to have antioxidant properties, which can protect cells from oxidative stress.
实验室实验的优点和局限性
N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. N-(8-methylquinolin-5-yl)cyclopropanecarboxamide is also stable under various conditions, making it suitable for use in different experiments. However, one limitation of using N-(8-methylquinolin-5-yl)cyclopropanecarboxamide in lab experiments is its potential toxicity. Studies have shown that high concentrations of N-(8-methylquinolin-5-yl)cyclopropanecarboxamide can be toxic to cells.
未来方向
There are several future directions for the research on N-(8-methylquinolin-5-yl)cyclopropanecarboxamide. One potential area of research is the development of N-(8-methylquinolin-5-yl)cyclopropanecarboxamide-based materials for various applications, including drug delivery and tissue engineering. Another area of research is the investigation of the potential of N-(8-methylquinolin-5-yl)cyclopropanecarboxamide as an anticancer agent in vivo. Furthermore, the development of new synthesis methods for N-(8-methylquinolin-5-yl)cyclopropanecarboxamide could lead to the production of more stable and less toxic derivatives. Finally, the investigation of the mechanism of action of N-(8-methylquinolin-5-yl)cyclopropanecarboxamide could provide insights into its potential applications in various fields.
合成方法
N-(8-methylquinolin-5-yl)cyclopropanecarboxamide can be synthesized using different methods, including the reaction of 8-methylquinoline and cyclopropanecarboxylic acid chloride in the presence of triethylamine. Another method involves the reaction of 8-methylquinoline and cyclopropanecarboxylic acid in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine. N-(8-methylquinolin-5-yl)cyclopropanecarboxamide can also be synthesized through the reaction of 8-methylquinoline and cyclopropanecarboxamide in the presence of triethylamine and 4-dimethylaminopyridine.
属性
IUPAC Name |
N-(8-methylquinolin-5-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-9-4-7-12(16-14(17)10-5-6-10)11-3-2-8-15-13(9)11/h2-4,7-8,10H,5-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWQFRPMHGXZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3CC3)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-3-(5-methyl-1,3-dioxoisoindol-2-yl)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7497655.png)
![1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B7497662.png)
![(6-Cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7497663.png)

![6-[[6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridin-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7497677.png)
![5-cyclopropyl-N-[(2-methoxynaphthalen-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7497678.png)
![ethyl 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B7497681.png)
![2-[4-(2-Pyrrolidin-1-ylpyridine-3-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7497689.png)
![2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide](/img/structure/B7497693.png)

![Methyl 2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]acetate](/img/structure/B7497714.png)
![cyclopropyl(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone](/img/structure/B7497727.png)
![[4-(2-fluorophenyl)piperazin-1-yl]-(4,6,7-trimethoxy-1H-indol-2-yl)methanone](/img/structure/B7497733.png)
![4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile](/img/structure/B7497743.png)